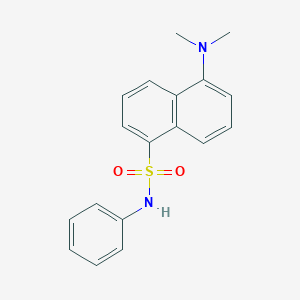

(5-Dimethylaminonaphthalene-1-sulfonamido) benzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar sulfonamide compounds often involves reactions between sulfonyl chlorides and amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was carried out through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, showcasing a general approach that could be adapted for (5-Dimethylaminonaphthalene-1-sulfonamido) benzene (Sarojini et al., 2012).

Molecular Structure Analysis

The crystal structure and molecular geometry of sulfonamide compounds provide insights into their chemical behavior and interaction potential. X-ray crystallography and Density Functional Theory (DFT) studies have been employed to characterize these aspects. For example, the molecular geometry and vibrational frequencies of sulfonamide compounds have been detailed through DFT studies, aligning closely with experimental data, offering a basis for understanding the structural characteristics of (5-Dimethylaminonaphthalene-1-sulfonamido) benzene (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, reflecting their chemical properties. Aromatic nucleophilic substitution reactions, for instance, have been observed in derivatives of dimethylamino-naphthalenes, indicating a potential pathway for further functionalization of (5-Dimethylaminonaphthalene-1-sulfonamido) benzene (Sekiguchi et al., 1989).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and thermal stability, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituents on the naphthalene and benzene rings. For example, the introduction of sulfonate groups into poly(1,4-butylene isophthalate) significantly affected its solubility and thermal properties, illustrating how functional groups can impact the physical characteristics of sulfonamide-based polymers (Pilati et al., 1993).

Wissenschaftliche Forschungsanwendungen

Detection in Biological Research

5-Dimethylaminonaphthalene-1-sulfonylchloride (Dansyl-Cl), a derivative of 5-Dimethylaminonaphthalene-1-sulfonamido benzene, is increasingly used in various fields of biological research. It is notable for forming intense yellow and orange products with peptides, imidazoles, phenolic compounds, and amino acids, which are stable and easily separable through chromatography or solvent extraction (Leonard & Osborne, 1975).

Drug Binding Sites Analysis

Dansyl derivatives, including 5-dimethylaminonaphthalene-1-sulfonamide, are used as markers for identifying distinct binding sites for anionic drugs on human serum albumin (HSA). These markers help in understanding the structural requirements for drug binding and detecting conformational changes in HSA (Sudlow, Birkett, & Wade, 1976).

Protein and Peptide Modification

Dansyl derivatives are utilized in the modification of histidine, tyrosine, and lysine residues in peptides and proteins. This application is significant in studying the structural and functional aspects of these biomolecules (Buchta & Fridkin, 1985).

Fluorescence Labeling in Proteins

The synthesis of specific dansyl derivatives for fluorescence labeling of amino groups in proteins is an important application. This labeling helps in studying the active sites and structural dynamics of proteins, as demonstrated in research involving glucose dehydrogenase from Bacillus megaterium (Bozler, Jany, & Pfleiderer, 1983).

Enzyme-Substrate Interaction Studies

Dansyl derivatives are used to study enzyme-substrate interactions. For instance, the binding of dansyl derivatives to carbonic anhydrase was investigated to understand hydrophobic interactions and energy transfer within the protein (Chen & Kernohan, 1967).

Chromatography and Separation Techniques

Dansyl derivatives are integral in chromatography for separating and identifying amino acids and other compounds in biological fluids, as shown in studies involving cat cerebral cortex superfusates (Crowshaw, Jessup, & Ramwell, 1967).

Eigenschaften

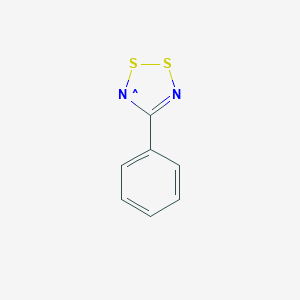

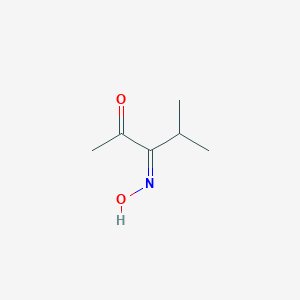

IUPAC Name |

5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-20(2)17-12-6-11-16-15(17)10-7-13-18(16)23(21,22)19-14-8-4-3-5-9-14/h3-13,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUULWNDKYKHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Dimethylaminonaphthalene-1-sulfonamido) benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)

![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)